Cas no 97990-19-7 (2-methyl-2H-indazol-3-amine)

2-Methyl-2H-indazol-3-amine is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at the 2-position and an amine group at the 3-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. Its rigid aromatic framework enhances binding affinity in medicinal chemistry, particularly in kinase inhibitor development. The compound exhibits favorable stability and solubility properties, facilitating its use in diverse reaction conditions. Its synthetic utility is further underscored by its compatibility with common functionalization strategies, enabling precise modifications for targeted research or industrial applications.
2-methyl-2H-indazol-3-amine structure
2-methyl-2H-indazol-3-amine structure
Product Name:2-methyl-2H-indazol-3-amine
CAS No:97990-19-7
MF:C8H9N3
MW:147.177160978317
CID:750794
PubChem ID:590075
Update Time:2025-11-05

2-methyl-2H-indazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2H-Indazol-3-amine, 2-methyl-
    • 2-methylindazol-3-amine
    • 2-Methyl-2H-indazol-3-amine (ACI)
    • 3-Amino-2-methyl-2H-indazol
    • 2-methyl-2H-indazol-3-amine
    • 97990-19-7
    • 3-Amino-2-methyl-2H-indazo
    • SCHEMBL2914480
    • AKOS006340065
    • EN300-1276318
    • CS-0161402
    • 2-Methyl-2H-indazol-3-amine #
    • DTXSID30343492
    • BS-51542
    • MFCD19205547
    • TXPHCQAYEMUUOL-UHFFFAOYSA-N
    • NS00010815
    • D83793
    • DB-377596
    • 2-methyl-2h-indazol-3-ylamine
    • Inchi: 1S/C8H9N3/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,9H2,1H3
    • InChI Key: TXPHCQAYEMUUOL-UHFFFAOYSA-N
    • SMILES: N1N(C)C(N)=C2C=1C=CC=C2

Computed Properties

  • Exact Mass: 147.079647300g/mol
  • Monoisotopic Mass: 147.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 43.8Ų

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2-methyl-2H-indazol-3-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water
Reference
Rearrangement of N-(alkylamino)azoles in acid media: a new entry to C-amino-N-substituted azoles
Salazar, Loreto; Espada, Modesta; Avendano, Carmen; Claramunt, Rosa Maria; Sanz, Dionisia; et al, Journal of Organic Chemistry, 1992, 57(5), 1563-7

2-methyl-2H-indazol-3-amine Raw materials

2-methyl-2H-indazol-3-amine Preparation Products

2-methyl-2H-indazol-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:97990-19-7)2-methyl-2H-indazol-3-amine
Order Number:A1070361
Stock Status:in Stock
Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:44
Price ($):855.0/227.0
Email:sales@amadischem.com

Additional information on 2-methyl-2H-indazol-3-amine

2-Methyl-2H-Indazol-3-Amine (CAS No. 97990-19-7): A Comprehensive Overview

The compound 2-methyl-2H-indazol-3-amine (CAS No. 97990-19-7) is a heterocyclic aromatic amine derivative that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused with a pyrazole ring. The presence of the methyl group at the 2-position and the amine group at the 3-position imparts unique electronic and steric properties to this molecule, making it a versatile building block for various applications.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-methyl-2H-indazol-3-amine and its derivatives. Researchers have explored diverse strategies, including microwave-assisted synthesis, catalytic cross-coupling reactions, and one-pot multi-component reactions, to streamline its production. These methods not only enhance the yield but also minimize the use of hazardous reagents, aligning with green chemistry principles. The compound's ability to undergo further functionalization has made it a valuable intermediate in drug discovery and material synthesis.

The chemical properties of 2-methyl-2H-indazol-3-amine are heavily influenced by its molecular structure. The indazole core exhibits strong electron-withdrawing effects due to the conjugation between the nitrogen atoms in the pyrazole ring. This characteristic makes the compound highly reactive towards electrophilic substitution reactions, particularly at the 3-position where the amine group resides. Additionally, the methyl group at the 2-position introduces steric hindrance, which can modulate reactivity and selectivity in various chemical transformations.

Recent studies have highlighted the potential of 2-methyl-2H-indazol-3-amine as a precursor for bioactive molecules. For instance, researchers have utilized this compound to synthesize novel anti-cancer agents by incorporating it into heterocyclic frameworks with desired pharmacokinetic profiles. The compound's ability to form hydrogen bonds and its lipophilic nature make it an ideal candidate for drug design targeting specific biological pathways.

In materials science, 2-methyl-2H-indazol-3-amine has been investigated for its role in constructing advanced materials such as coordination polymers and metallo-supramolecular assemblies. Its nitrogen-rich structure facilitates metal-ligand interactions, enabling the formation of porous frameworks with potential applications in gas storage and catalysis.

Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of 2-methyl-2H-indazol-3-amino derivatives. Density functional theory (DFT) calculations have revealed that substituents on the indazole ring can significantly alter its electronic properties, offering opportunities for tailoring its behavior in specific chemical environments.

In conclusion, 2-methylindazolamine derivatives continue to be a focal point in contemporary research due to their structural versatility and functional diversity. As advancements in synthetic techniques and computational modeling unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:97990-19-7)2-methyl-2H-indazol-3-amine
A1070361
Purity:99%/99%
Quantity:1g/250mg
Price ($):855.0/227.0
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